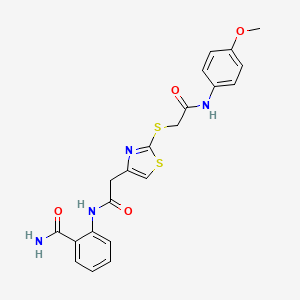
2-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development. This scaffold has several biological activities, enabling it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . Various 2-aminothiazole-based derivatives have been used to treat different diseases due to their high therapeutic influence .
Aplicaciones Científicas De Investigación
Anticancer Activity
2-Aminothiazole derivatives have been extensively studied for their anticancer properties. They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . The structural modification of these compounds aims to enhance their potency and selectivity, as well as to reduce drug resistance and unpleasant side effects associated with traditional chemotherapy .
Antimicrobial Activity
The antimicrobial properties of 2-aminothiazole derivatives are significant, with documented efficacy against various bacterial and fungal strains. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Anti-HIV Activity
Some 2-aminothiazole compounds have shown promising results as anti-HIV agents. Their ability to inhibit the replication of the HIV virus can be crucial in the management and treatment of HIV/AIDS, offering potential for the development of novel antiretroviral drugs .
Antioxidant Properties
Derivatives of 2-aminothiazole have demonstrated important antioxidant potential, which is critical in scavenging free radicals and protecting against oxidative stress. This activity is beneficial in preventing and treating diseases associated with oxidative damage, such as neurodegenerative disorders .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of 2-aminothiazole derivatives make them candidates for the treatment of inflammatory diseases and pain management. Their mechanism of action often involves the modulation of inflammatory pathways and the reduction of pro-inflammatory cytokines .
Antitumor Activity
Apart from their anticancer activity, 2-aminothiazole derivatives also possess antitumor properties. They can inhibit tumor growth and proliferation, making them potential agents in cancer therapy. Some derivatives have been found to cause inhibition of tubulin polymerization, which is a promising mechanism for antitumor drugs .
Antidiabetic Activity
The antidiabetic potential of 2-aminothiazole derivatives is another area of interest. These compounds can play a role in managing diabetes by influencing blood glucose levels and improving insulin sensitivity .
Antihypertensive Effects
2-Aminothiazole derivatives have also been explored for their antihypertensive effects. They may contribute to the management of hypertension by affecting vascular smooth muscle tone and regulating blood pressure .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The compound 2-(2-(2-((2-((4-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a characteristic structure in drug development and has been associated with several biological activities . It has been used to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . .
Mode of Action
One of the 2-aminothiazole derivatives, n-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been reported to inhibit tubulin polymerization . This suggests that 2-aminothiazole derivatives might interact with their targets by inhibiting key biological processes, leading to their therapeutic effects.
Biochemical Pathways
Given the broad range of biological activities associated with 2-aminothiazole derivatives , it can be inferred that these compounds likely affect multiple biochemical pathways.
Result of Action
2-aminothiazole derivatives have been associated with a wide range of therapeutic effects, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
2-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-29-15-8-6-13(7-9-15)23-19(27)12-31-21-24-14(11-30-21)10-18(26)25-17-5-3-2-4-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMWNWDPIPQFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

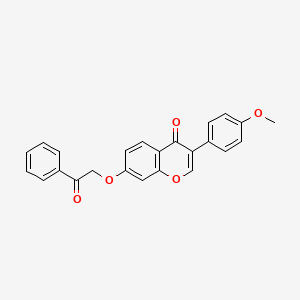

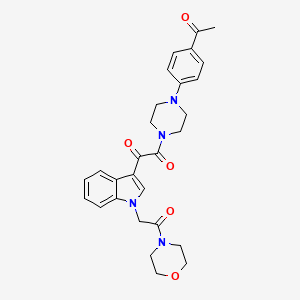

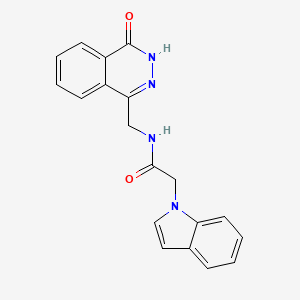


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2987059.png)
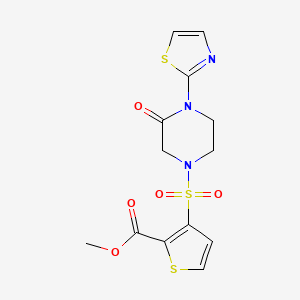
![4-acetyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2987063.png)
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2,5-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987064.png)

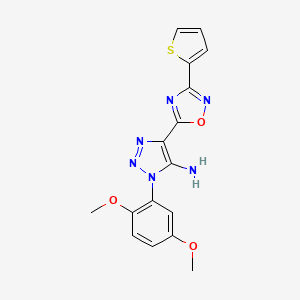
![2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2987070.png)